4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
Description
4-Hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 1-position, a hydroxyl group at the 4-position, and a ketone at the 2-position. The 3-carboxamide moiety is linked to a 3-pyridinyl group, contributing to its unique hydrogen-bonding interactions and molecular planarity .
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-pyridin-3-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-19-12-7-3-2-6-11(12)14(20)13(16(19)22)15(21)18-10-5-4-8-17-9-10/h2-9,20H,1H3,(H,18,21) |
InChI Key |
RYTBCJOCUYMEJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various chemical transformations such as nitration, reduction, and acylation to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Key pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Substituent Effects on Physicochemical Properties
- 1-Position (Quinoline N-Substituent): Methyl (Target Compound): Balances hydrophobicity and planarity, favoring intramolecular hydrogen bonds (O–H···O and N–H···O) that stabilize the bicyclic framework . Propyl/Allyl/Hexyl: Longer alkyl chains increase lipophilicity but reduce solubility in polar solvents (e.g., DMF, DMSO) .
- Pyridine Substituent: 3-Pyridinyl (Direct): Facilitates π-π stacking and hydrogen bonding with biological targets . Pyridinylmethyl (Methylene Bridge): Enhances steric bulk, altering binding affinity and metabolic stability . 4-Iodophenyl: Introduces halogen bonding and radio-opaque properties, expanding utility to diagnostics .
Key Research Findings
Synthetic Pathways: Most analogues are synthesized via cyclocondensation of substituted anthranilic acids with β-ketoesters, followed by carboxamide coupling to pyridine derivatives .
Polymorphism Challenges: Methylene-bridged pyridine derivatives (e.g., N-(3-pyridylmethyl)) exhibit multiple crystalline forms, impacting bioavailability and requiring rigorous solid-state characterization .
Thioxo Modifications: Replacement of the 4-oxo group with thioxo (e.g., in adamantyl-substituted derivatives) enhances metabolic stability but reduces solubility .
Biological Activity
4-Hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is . Its structure is characterized by a quinoline backbone with a hydroxyl group and a pyridine moiety, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |
The compound demonstrated potent activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of 4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide have been assessed in various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study examined the effects of the compound on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated that the compound inhibited cell proliferation with IC50 values as follows:
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings suggest that the compound may interfere with cancer cell viability through mechanisms that warrant further investigation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. Research indicates that it inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.
Table 2: Anti-inflammatory Activity
| Treatment | NO Production Inhibition (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 70 |
The significant inhibition of NO production suggests that the compound may exert anti-inflammatory effects by targeting inducible nitric oxide synthase (iNOS) pathways .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis and cell cycle arrest.
- Anti-inflammatory : Inhibition of iNOS and cyclooxygenase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
